

# **Application Notes and Protocols for PF- 03814735 in Mouse Xenograft Models**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | PF-03814735 |           |  |  |  |
| Cat. No.:            | B612103     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **PF-03814735**, a potent and orally bioavailable inhibitor of Aurora kinases A and B, in mouse xenograft models of cancer. The following protocols and data are intended to facilitate the design and execution of preclinical efficacy studies.

#### **Mechanism of Action**

**PF-03814735** is an ATP-competitive, reversible inhibitor of Aurora A and Aurora B kinases, with IC50 values of 5 nM and 0.8 nM, respectively.[1] The Aurora kinase family plays a crucial role in the regulation of mitosis.[2][3] Inhibition of Aurora A and B disrupts key mitotic processes, including centrosome separation, spindle assembly, and cytokinesis.[1] This leads to a blockage of cell division, resulting in the formation of polyploid, multinucleated cells and ultimately, inhibition of cell proliferation.[2][3] A key pharmacodynamic biomarker of **PF-03814735** activity is the reduction of phosphorylated histone H3 (Ser10), a downstream substrate of Aurora B kinase.[2][3][4]

## Recommended Dosage and Efficacy in Mouse Xenograft Models

Oral administration of **PF-03814735** has demonstrated significant anti-tumor activity in various human tumor xenograft models. The optimal dosage and schedule can vary depending on the



tumor model.

Table 1: Efficacy of **PF-03814735** in Various Mouse Xenograft Models

| Xenograft<br>Model      | Dosing<br>Schedule     | Dose (mg/kg) | Tumor Growth<br>Inhibition (TGI) | Notes                                                   |
|-------------------------|------------------------|--------------|----------------------------------|---------------------------------------------------------|
| HCT-116<br>(colorectal) | Once daily, 10<br>days | 20           | Significant                      | P < 0.05 vs.<br>vehicle.[4]                             |
| A2780 (ovarian)         | Once daily, 10<br>days | 20           | Significant                      | Used in combination with docetaxel.[4]                  |
| NCI-H82 (SCLC)          | Weekly                 | 80           | More effective than daily dosing | Daily schedule at<br>15 mg/kg was<br>less effective.[5] |

SCLC: Small Cell Lung Cancer

## Experimental Protocols Formulation of PF-03814735 for Oral Administration

**PF-03814735** can be formulated as a solution for oral gavage. A common vehicle is a mixture of Cremophor EL, ethanol, and 0.9% saline.[6]

- Vehicle Composition: 12.5% Cremophor EL, 12.5% ethanol, and 75% 0.9% saline.[6]
- · Preparation:
  - Dissolve the required amount of **PF-03814735** in ethanol.
  - Add Cremophor EL and mix thoroughly.
  - Add the 0.9% saline solution to the desired final volume and mix until a clear solution is formed.

Another suggested formulation involves 10% DMSO and 90% (20% SBE-β-CD in Saline).[5]



#### **Mouse Xenograft Model Establishment**

- Animal Models: Immunocompromised mice (e.g., nude or SCID) are suitable for establishing human tumor xenografts.
- Cell Implantation:
  - Harvest cultured human tumor cells (e.g., HCT-116, A2780) during the logarithmic growth phase.
  - $\circ$  Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 3 x 10<sup>6</sup> to 1 x 10<sup>7</sup> cells per 100 µL.[6]
  - Subcutaneously inject the cell suspension into the right flank of the mice.[6]
  - For some models like SW620, implanting 1-mm³ tumor fragments may be more suitable.
     [6]
- Tumor Growth Monitoring:
  - Allow tumors to reach a palpable size (e.g., 63 to 190 mm³).[6]
  - Randomize mice into treatment and control groups (typically 6-10 mice per group).
  - Measure tumor volumes twice weekly using calipers.[4][6]
  - Calculate tumor volume using the formula: (length  $\times$  width<sup>2</sup>)  $\times$   $\pi$ /6.[6]

#### Administration of PF-03814735

- Route of Administration: Oral gavage.[6]
- Dosing: Administer the prepared **PF-03814735** solution or vehicle control to the respective groups according to the chosen dosing schedule (e.g., once daily).

#### **Pharmacodynamic Analysis**

 Biomarker: Phosphorylation of histone H3 at Serine 10 (pHisH3) is a reliable biomarker for Aurora B kinase inhibition.



- Sample Collection:
  - At selected time points post-treatment (e.g., 2, 6, 24 hours), euthanize a subset of mice from each group.[6]
  - Excise the tumors.
- Immunohistochemistry (IHC) for pHisH3:
  - Fix a portion of the tumor in 10% neutral-buffered formalin.[6]
  - Embed the fixed tissue in paraffin and section for IHC analysis.
  - Stain the sections with an antibody specific for pHisH3 (Ser10).
  - A reduction in pHisH3 staining in the tumors of treated mice compared to the vehicle control indicates target engagement.[4]

#### **Visualizations**





Click to download full resolution via product page

Caption: Aurora Kinase Signaling Pathway and Inhibition by PF-03814735.





Click to download full resolution via product page

Caption: Experimental Workflow for PF-03814735 Efficacy Studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scispace.com [scispace.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for PF-03814735 in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612103#recommended-dosage-of-pf-03814735-for-mouse-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com